2-Bromobenzènesulfonamide

Vue d'ensemble

Description

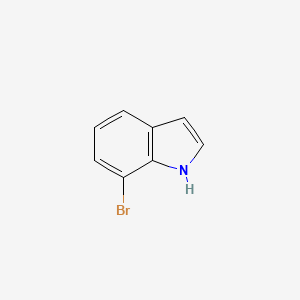

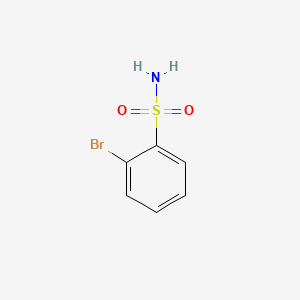

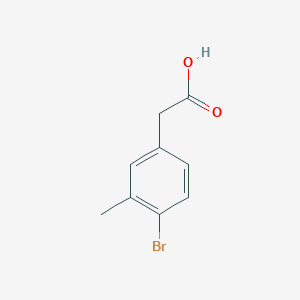

2-Bromobenzenesulfonamide (2-BBS) is a synthetic organic compound that has been used in a variety of scientific applications. It is a white crystalline solid with a molecular formula of C6H6BrNO2S and a molecular weight of 228.08 g/mol. It is soluble in water, alcohol, and other organic solvents. 2-BBS is used in a variety of synthetic reactions and has been studied for its potential applications in pharmaceuticals, biotechnology, and chemical engineering.

Applications De Recherche Scientifique

Synthèse organique

2-Bromobenzènesulfonamide: est un intermédiaire précieux en synthèse organique. Son atome de brome est réactif et peut être substitué par divers nucléophiles par le biais de réactions de substitution aromatique nucléophile. Cette propriété le rend utile pour la synthèse d'une large gamme de dérivés de sulfonamide, qui sont présents dans de nombreux produits pharmaceutiques et agrochimiques .

Chimie médicinale

En chimie médicinale, le This compound sert de structure de base pour le développement de nouveaux médicaments. Les sulfonamides possèdent des propriétés antibactériennes et sont à la base d'une classe d'antibiotiques connue sous le nom de sulfamides. Les chercheurs peuvent modifier l'échafaudage du bromobenzènesulfonamide pour créer de nouveaux composés ayant des effets thérapeutiques potentiels .

Science des matériaux

Ce composé peut être utilisé pour créer des matériaux avancés. Par exemple, il peut être incorporé dans des polymères pour améliorer leur stabilité thermique ou pour introduire des fonctionnalités spécifiques. L'atome de brome fournit un site pour des modifications chimiques supplémentaires, ce qui peut conduire au développement de matériaux aux propriétés uniques .

Catalyse

This compound: peut agir comme un ligand pour les catalyseurs métalliques de transition. L'azote du sulfonamide peut se coordonner aux métaux, formant des complexes utiles en catalyse. Ces catalyseurs peuvent être appliqués dans diverses réactions chimiques, notamment les réactions d'oxydation, de réduction et de couplage croisé .

Science de l'environnement

En science de l'environnement, les dérivés du This compound peuvent être étudiés pour leur utilisation potentielle en remédiation environnementale. Par exemple, ils peuvent être utilisés pour éliminer les métaux lourds des eaux usées ou comme composants de capteurs pour détecter les polluants environnementaux .

Biochimie

La capacité du composé à interagir avec les protéines par le biais de son groupe sulfonamide en fait un candidat pour l'étude des interactions protéine-ligand. Il peut être utilisé pour concevoir des inhibiteurs d'enzymes ou pour moduler l'activité de certaines voies biologiques, ce qui est crucial pour comprendre les mécanismes de la maladie et développer des traitements .

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

Sulfonamides, a class of compounds to which 2-bromobenzenesulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities suggest that the compound may play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Analyse Biochimique

Biochemical Properties

2-Bromobenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. 2-Bromobenzenesulfonamide acts as an inhibitor of this enzyme, thereby affecting the pH regulation within tumor cells

Cellular Effects

2-Bromobenzenesulfonamide has been observed to exert various effects on different cell types and cellular processes. In cancer cells, particularly breast cancer cell lines like MDA-MB-231 and MCF-7, it has demonstrated antiproliferative activity. This compound influences cell function by inducing apoptosis, altering cell signaling pathways, and affecting gene expression . It also impacts cellular metabolism, potentially by disrupting the normal metabolic flux and altering metabolite levels.

Molecular Mechanism

The molecular mechanism of 2-Bromobenzenesulfonamide involves its binding interactions with specific biomolecules. As an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing its normal function in pH regulation This inhibition leads to a decrease in the enzyme’s activity, resulting in altered cellular processes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromobenzenesulfonamide have been studied over various time periods. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 2-Bromobenzenesulfonamide remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of 2-Bromobenzenesulfonamide vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as enzyme inhibition and antiproliferative activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

2-Bromobenzenesulfonamide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s pharmacokinetics and overall bioavailability. Additionally, 2-Bromobenzenesulfonamide may affect metabolic flux and alter metabolite levels, contributing to its biochemical effects.

Transport and Distribution

Within cells and tissues, 2-Bromobenzenesulfonamide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues or cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Bromobenzenesulfonamide plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can affect the compound’s interactions with biomolecules and its overall efficacy

Propriétés

IUPAC Name |

2-bromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFGGXNLZUSHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384224 | |

| Record name | 2-Bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92748-09-9 | |

| Record name | 2-Bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic applications of 2-Bromobenzenesulfonamide highlighted in the research?

A1: The research demonstrates the utility of 2-Bromobenzenesulfonamide as a versatile precursor for synthesizing benzosultams, a class of heterocyclic compounds with potential biological activity. Two specific reactions are highlighted:

- One-Pot Sonogashira Coupling-Cyclization: This method enables the regioselective synthesis of substituted benzosultams by reacting 2-Bromobenzenesulfonamide with terminal alkynes. []

- Cross-Metathesis and Radical Cyclization: This approach involves functionalizing N-Alkyl-N-allyl-2-bromobenzenesulfonamides via cross-metathesis with alkenes, followed by radical cyclization to yield 4-substituted benzosultams. []

Q2: How does the structure of 2-Bromobenzenesulfonamide influence its reactivity in the mentioned reactions?

A2: The presence of both the bromine atom and the sulfonamide group in 2-Bromobenzenesulfonamide dictates its reactivity:

Q3: Are there any computational studies that provide insights into the reactions involving 2-Bromobenzenesulfonamide?

A3: Yes, density functional theory (DFT) studies were employed to understand the regioselectivity observed in the one-pot Sonogashira coupling-cyclization reaction of 2-Bromobenzenesulfonamide. [] These calculations help explain why specific isomers are preferentially formed, providing valuable information for designing future syntheses.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)

![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)

![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1273606.png)